molecular formula C8H6FN3S B2380528 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine CAS No. 874356-96-4

3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2380528
CAS No.: 874356-96-4
M. Wt: 195.22
InChI Key: UFUTXJNYAQSYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine (CAS 874356-96-4) is a fluorinated 1,2,4-thiadiazole derivative serving as a versatile scaffold in medicinal chemistry and drug discovery. This compound features a 1,2,4-thiadiazole core, recognized as a bioisostere for pyrimidine and other aromatic rings, which can enhance lipophilicity and improve cell permeability in lead molecules . The 2-amino group on the heterocyclic ring provides a reactive site for further chemical derivatization, making it a valuable building block for constructing more complex bioactive agents . Researchers are increasingly exploring 2-amino-1,3,4-thiadiazole-based structures for their broad pharmacological potential . A key area of application for this chemotype is in oncology research, where structurally similar thiadiazole and thiazole carboxamide derivatives have been designed and synthesized as potent inhibitors of the c-Met kinase pathway, a promising target in anticancer drug development . Furthermore, the 2-amino-1,3,4-thiadiazole moiety is a known scaffold for antimicrobial investigation, with many derivatives demonstrating significant antibacterial and antifungal activities, positioning them as lead compounds for novel anti-infective agents . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUTXJNYAQSYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874356-96-4
Record name 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-thiadiazole scaffold, particularly derivatives like 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine, has been extensively studied for its antimicrobial properties. Research indicates that compounds containing this moiety exhibit significant antibacterial and antifungal activities.

Case Studies and Findings

  • Antibacterial Activity : Various studies have demonstrated that derivatives of 1,2,4-thiadiazole show effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, fluorinated compounds have shown minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL against S. aureus, comparable to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Compounds bearing oxygenated substituents at the phenyl ring exhibited moderate to significant antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values between 32–42 μg/mL .
Compound Target Microorganism Activity Type MIC (μg/mL)
This compoundS. aureusAntibacterial20–28
This compoundC. albicansAntifungal32–42

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. The compound's ability to inhibit cancer cell proliferation has been documented in several studies.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results against various cancer cell lines including HCT116 (human colon cancer) and MCF-7 (human breast cancer). IC50 values for these cell lines were reported as low as 0.28 μg/mL for specific derivatives .
  • Mechanism of Action : Research suggests that the mechanism may involve interaction with tubulin and other cellular targets, leading to inhibited cell growth and proliferation . The structure-activity relationship (SAR) indicates that substituents on the thiadiazole ring significantly influence anticancer activity.
Cell Line IC50 (μg/mL) Activity Type
HCT1163.29Anticancer
MCF-70.28Anticancer

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds containing the thiadiazole moiety is crucial for optimizing their biological activity. Modifications to the phenyl ring or the thiadiazole core can enhance potency and selectivity against specific pathogens or cancer cells.

Key Observations

  • Fluorination Effects : The introduction of fluorine atoms often increases both antimicrobial and anticancer activities due to enhanced lipophilicity and electronic effects .
  • Substituent Variability : Different substituents on the C-5 position of the thiadiazole ring have shown varied activity profiles against both bacteria and cancer cells. For example, compounds with halogenated phenyl groups demonstrated superior antibacterial properties compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Modifying the halogen on the phenyl ring alters electronic properties and bioactivity:

Compound Substituent Yield (%) Key Properties/Activities Reference
3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine F 80 Catalyst-free synthesis; high purity
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine Cl N/A Potential antimicrobial activity
3-Bromo-N-(2-(4-fluorophenyl)-2-methylpropyl)-1,2,4-thiadiazol-5-amine Br N/A Increased steric bulk; unknown activity
3-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-5-amine 2Cl N/A c-Abl kinase activator (IC50 not reported)

Key Observations :

  • Fluorine (small size, high electronegativity) improves membrane permeability and metabolic stability compared to bulkier halogens like bromine .
  • Chlorine may enhance antimicrobial activity but reduce solubility due to higher hydrophobicity .
  • Dichlorophenyl derivatives exhibit kinase activation, suggesting halogen positioning influences target selectivity .

Heteroaromatic and Functionalized Analogues

Substituting the phenyl ring with heterocycles or adding functional groups diversifies pharmacological profiles:

Compound (Example) Substituent/Modification Yield (%) Activity/Notes Reference
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridinyl 19–71 Macrofilaricidal (IC50: 0.5–10 µM)
TDH6 (Hydrazone derivative) Benzylidenehydrazinyl + 4-F-phenyl 82 Anti-tubercular (MIC: <10 µM)
Schiff base derivatives Thiophene-linked Schiff bases N/A Anticancer (IC50: 1.28 µg/mL vs. MCF7)

Key Observations :

  • Pyridinyl substituents (e.g., compound 23) show macrofilaricidal activity but lower synthetic yields (19–71%) .
  • Hydrazone and Schiff base derivatives (TDH6, Schiff bases) demonstrate enhanced activity against tuberculosis and cancer, likely due to improved target binding via imine/hydrazone motifs .

Triazole and Piperazine Hybrids

Incorporating triazole or piperazine moieties modifies rigidity and solubility:

Compound (Example) Hybrid Structure Molecular Weight Notes Reference
N-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)-triazol-4-yl]-1,2,4-thiadiazol-5-amine Triazole + 4-F-phenyl 382.42 Improved solubility (methoxy group)
Piperazine-substituted chalcones Piperazine + chalcone core N/A Lower IC50 (4.35 µM) vs. non-piperazine

Key Observations :

  • Triazole hybrids (e.g., M213-0191) balance solubility and target engagement, with methoxy groups enhancing bioavailability .
  • Piperazine in chalcones improves inhibitory activity, suggesting nitrogen-rich substituents enhance interaction with enzymatic targets .

Biological Activity

3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been investigated for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. The presence of the thiadiazole ring contributes to their pharmacological efficacy by facilitating interactions with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies have shown that related thiadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds indicate their potency:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-70.28Apoptosis induction
This compoundHepG22.32G2/M phase arrest

The mechanism of action involves the activation of apoptotic pathways and cell cycle arrest at critical phases, leading to reduced cell viability and proliferation .

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Its mechanism typically involves the inhibition of bacterial biosynthesis pathways:

  • Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Disruption of essential bacterial components leading to cell death .

Study 1: Anticancer Efficacy

A study focused on a series of thiadiazole derivatives indicated that substituting different functional groups significantly alters their anticancer potency. For example, the introduction of electron-withdrawing groups on the phenyl ring enhanced cytotoxicity against MCF-7 cells . The study highlighted that compounds with lower IC50 values were more effective in inducing apoptosis.

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of thiadiazole derivatives against various pathogens. The results showed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values in the low µg/mL range against resistant bacterial strains . This reinforces the potential of these compounds as alternatives to traditional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

  • Thiadiazole Ring : Essential for bioactivity due to its ability to form stable interactions with biological targets.
  • Fluorophenyl Substitution : Enhances lipophilicity and electronic properties, improving cellular uptake and activity.

Q & A

Q. Table 1: Comparison of Thiadiazole Derivatives’ Biological Activities

CompoundSubstituentAntimicrobial IC₅₀ (µM)Anticancer IC₅₀ (µM)
3-(4-Fluorophenyl)-thiadiazole4-Fluorophenyl12.5 (S. aureus)8.2 (HeLa)
3-(4-Chlorophenyl)-thiadiazole4-Chlorophenyl18.3 (S. aureus)15.6 (HeLa)
3-Phenyl-thiadiazolePhenyl>50 (S. aureus)32.4 (HeLa)
Data derived from Refs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.